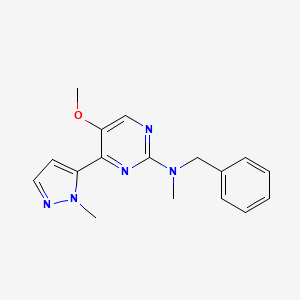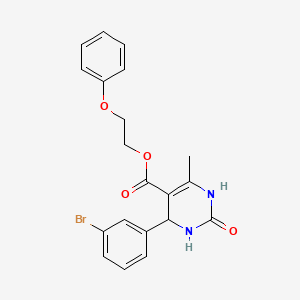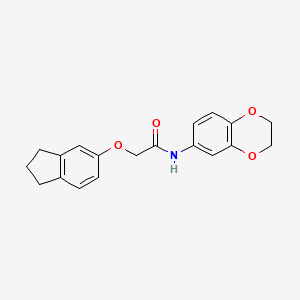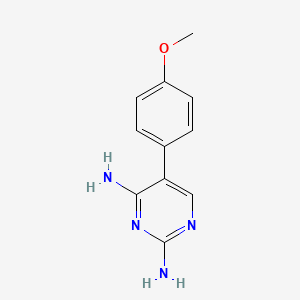![molecular formula C23H30N4O4 B5096173 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide](/img/structure/B5096173.png)
2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a piperazine ring, a pyridine moiety, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the 4-ethoxyphenyl Group: The 4-ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxybenzyl chloride and the piperazine intermediate.
Acetylation: The acetamide group is introduced through acetylation of the piperazine derivative using acetic anhydride.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through a nucleophilic substitution reaction using 3-pyridin-3-yloxypropyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the piperazine ring, potentially forming alcohol derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the pyridine and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium carbonate.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of piperazine and pyridine derivatives with biological targets. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a potential candidate for the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its diverse functional groups allow for the creation of polymers and other materials with unique characteristics.
Mechanism of Action
The mechanism of action of 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the pyridine moiety can bind to enzymes and other proteins. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[(4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide
- 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxyethyl)acetamide
- 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-2-yloxypropyl)acetamide
Uniqueness
The uniqueness of 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide lies in its specific combination of functional groups. The presence of the ethoxyphenyl group, piperazine ring, and pyridine moiety provides a unique set of chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(3-pyridin-3-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c1-2-30-19-8-6-18(7-9-19)17-27-13-12-26-23(29)21(27)15-22(28)25-11-4-14-31-20-5-3-10-24-16-20/h3,5-10,16,21H,2,4,11-15,17H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEKDAVXBHDYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)NCCCOC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5096091.png)
![4-(2,4-dichlorophenoxy)-N-[3-(propan-2-yloxy)propyl]butanamide](/img/structure/B5096094.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5096111.png)

![3-Ethylsulfanyl-6-(3-nitrophenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5096116.png)



![2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B5096140.png)
![2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate](/img/structure/B5096148.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)-N-methyl-2-pyridinamine](/img/structure/B5096158.png)
![4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide](/img/structure/B5096165.png)

![(5Z)-5-[(3-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5096187.png)
